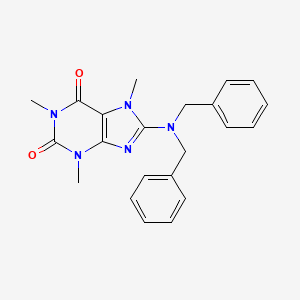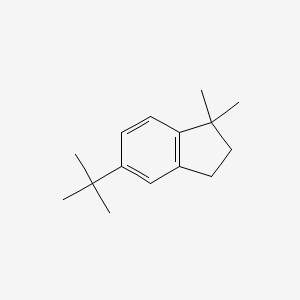![molecular formula C13H19Br2ClN2 B13735496 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride](/img/structure/B13735496.png)
2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride: is a chemical compound with the molecular formula C13H19Br2ClN2 and a molecular weight of 398.57 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride involves organic synthesis techniques. . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis processes, utilizing advanced laboratory equipment and techniques. The process often includes multiple steps, such as nitration, reduction, and bromination, to achieve the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride is used as a reagent in various organic synthesis reactions. It serves as an intermediate in the synthesis of more complex molecules .
Biology: In biological research, this compound is utilized to study the effects of brominated aniline derivatives on biological systems. It helps in understanding the interactions between these compounds and biological molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on respiratory disorders and other medical conditions .
Industry: Industrially, this compound is used in the production of pharmaceuticals and other chemical products. It serves as a precursor for the synthesis of various drugs and industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2,4-Dibromoaniline: Shares the brominated aniline structure but lacks the cyclohexylamino group.
2,6-Dibromo-4-methylaniline: Another brominated aniline derivative with different substituents.
Uniqueness: 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride is unique due to the presence of both bromine atoms and the cyclohexylamino group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C13H19Br2ClN2 |
|---|---|
Peso molecular |
398.56 g/mol |
Nombre IUPAC |
2,4-dibromo-6-[(cyclohexylamino)methyl]aniline;hydrochloride |
InChI |
InChI=1S/C13H18Br2N2.ClH/c14-10-6-9(13(16)12(15)7-10)8-17-11-4-2-1-3-5-11;/h6-7,11,17H,1-5,8,16H2;1H |
Clave InChI |
JVFUMFGELYZATO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NCC2=C(C(=CC(=C2)Br)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



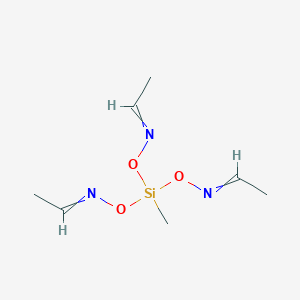

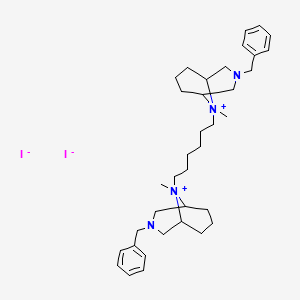

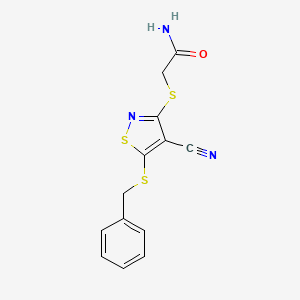
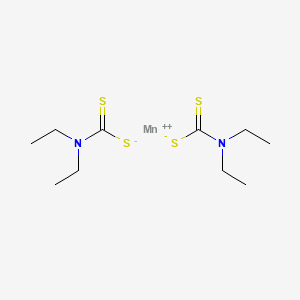
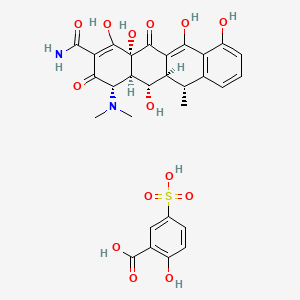

![4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride](/img/structure/B13735476.png)

